molecular formula C21H16N2OS B3036327 2-(2-Benzylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 339103-94-5

2-(2-Benzylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B3036327
CAS No.: 339103-94-5
M. Wt: 344.4 g/mol
InChI Key: ZONDDYRCKHDEED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various methods. One possible route could be through the reaction of 2-aminophenol with appropriate reagents. Further exploration of relevant literature is necessary to identify specific synthetic pathways and conditions .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antibacterial Study : The synthesis of derivatives of 1,3,4-oxadiazole compounds, including those structurally similar to 2-(2-Benzylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole, has been explored for their antibacterial properties. These derivatives exhibited moderate to talented antibacterial activity (Khalid et al., 2016).

  • Spectral Analysis and Biological Evaluation : 1,3,4-Oxadiazole compounds, akin to the subject compound, have been synthesized and analyzed for their biological activities. Their structures were confirmed through various spectroscopic techniques, and they were screened against butyrylcholinesterase enzyme and subjected to molecular docking studies (Khalid et al., 2016).

  • Pharmacological Potential : Oxadiazole derivatives have been evaluated computationally and pharmacologically for various potential including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involved docking against targets like cyclooxygenase-2 and 5-lypoxygenase (Faheem, 2018).

Synthesis and Characterization

  • Synthesis and Characterization for Pharmacological Evaluation : Derivatives of 1,3,4-oxadiazole, similar to the compound , have been synthesized and characterized for pharmacological evaluation. These compounds showed promising biological activities supported by molecular docking studies (Bhat et al., 2016).

  • One-Pot Synthesis : A mild and efficient one-pot synthesis method for 2-phenyl-5-substituted-1,3,4-oxadiazoles has been described, which could potentially be applied to synthesize compounds like this compound (Stabile et al., 2010).

Miscellaneous Applications

  • Luminescence in Derivatives : Research on carbazole-substituted 1,3,4-oxadiazoles, which could include compounds similar to the subject compound, has shown potential in applications like organic light-emitting diodes (OLEDs) due to their delayed luminescence properties (Cooper et al., 2022).

  • Corrosion Inhibition Properties : Studies on 1,3,4-oxadiazole derivatives have explored their corrosion inhibition ability for mild steel in acidic environments. This highlights a potential industrial application of such compounds (Ammal et al., 2018).

  • Spectral and Biological Investigation : A study conducted on 5-phenyl-1,3,4 -oxadiazole-2-thiol, a compound structurally related to this compound, investigated its antimicrobial activity against various bacterial and fungal species (R. et al., 2017).

Properties

IUPAC Name

2-(2-benzylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-3-9-16(10-4-1)15-25-19-14-8-7-13-18(19)21-23-22-20(24-21)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDDYRCKHDEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Benzylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole
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2-(2-Benzylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole
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2-(2-Benzylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole
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2-(2-Benzylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole
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2-(2-Benzylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
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2-(2-Benzylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole

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